molecular formula C23H18Cl2N2O5 B423026 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B423026
M. Wt: 473.3g/mol
InChI Key: JMKADEVLJWOOBL-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3g/mol

IUPAC Name

[2-chloro-4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-18-8-6-15(7-9-18)23(29)32-21-19(25)10-14(11-20(21)31-2)13-26-27-22(28)16-4-3-5-17(24)12-16/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

JMKADEVLJWOOBL-LGJNPRDNSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC(=CC=C3)Cl)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenol with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE has been explored for various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenol
  • 4-methoxybenzoyl chloride
  • 3-chlorophenylhydrazine

Uniqueness

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.